Amycin A Amycin A
Brand Name: Vulcanchem
CAS No.: 116296-63-0
VCID: VC20817075
InChI: InChI=1S/C59H101N3O17.C3H4O4/c1-34(18-14-12-10-11-13-17-25-62-58(60)61-9)26-38(5)55-37(4)19-15-16-20-45(64)39(6)49(68)28-42(63)27-43-29-44-30-51(70)56(77-54(73)32-53(72)76-43)59(75,79-44)33-52(71)36(3)22-23-46(65)40(7)50(69)31-48(67)35(2)21-24-47(66)41(8)57(74)78-55;4-2(5)1-3(6)7/h10-11,15-16,19-21,24,34-52,55-56,63-71,75H,12-14,17-18,22-23,25-33H2,1-9H3,(H3,60,61,62);1H2,(H,4,5)(H,6,7)/b11-10+,19-15?,20-16?,24-21?;
SMILES: CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O
Molecular Formula: C62H105N3O21
Molecular Weight: 1228.5 g/mol

Amycin A

CAS No.: 116296-63-0

Cat. No.: VC20817075

Molecular Formula: C62H105N3O21

Molecular Weight: 1228.5 g/mol

* For research use only. Not for human or veterinary use.

Amycin A - 116296-63-0

Specification

CAS No. 116296-63-0
Molecular Formula C62H105N3O21
Molecular Weight 1228.5 g/mol
IUPAC Name 1-[(E)-11-(3,5,9,11,13,17,27,29,31,40-decahydroxy-6,10,14,18,22,28-hexamethyl-19,35,37-trioxo-2,20,34,38-tetraoxatricyclo[31.8.1.03,39]dotetraconta-15,23,25-trien-21-yl)-9-methyldodec-4-enyl]-2-methylguanidine;propanedioic acid
Standard InChI InChI=1S/C59H101N3O17.C3H4O4/c1-34(18-14-12-10-11-13-17-25-62-58(60)61-9)26-38(5)55-37(4)19-15-16-20-45(64)39(6)49(68)28-42(63)27-43-29-44-30-51(70)56(77-54(73)32-53(72)76-43)59(75,79-44)33-52(71)36(3)22-23-46(65)40(7)50(69)31-48(67)35(2)21-24-47(66)41(8)57(74)78-55;4-2(5)1-3(6)7/h10-11,15-16,19-21,24,34-52,55-56,63-71,75H,12-14,17-18,22-23,25-33H2,1-9H3,(H3,60,61,62);1H2,(H,4,5)(H,6,7)/b11-10+,19-15?,20-16?,24-21?;
Standard InChI Key BCCVNXUXNINSSO-UMZWVIILSA-N
Isomeric SMILES CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O
SMILES CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O
Canonical SMILES CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator